N-[3-(aminomethyl)phenyl]oxolane-2-carboxamide
Description
N-[3-(aminomethyl)phenyl]oxolane-2-carboxamide is a synthetic carboxamide derivative featuring a tetrahydrofuran (oxolane) ring linked to a phenyl group substituted with an aminomethyl moiety. This compound is primarily utilized as a chemical building block in pharmaceutical and organic synthesis, as evidenced by its commercial availability in milligram to gram quantities from suppliers like CymitQuimica . Its structure combines aromatic and aliphatic components with hydrogen-bonding capabilities, making it a versatile intermediate for drug discovery.
Properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-8-9-3-1-4-10(7-9)14-12(15)11-5-2-6-16-11/h1,3-4,7,11H,2,5-6,8,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRAABQZDSQPHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=CC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route involves the reaction of 3-(aminomethyl)phenylboronic acid with oxolane-2-carboxylic acid under specific conditions to form the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[3-(aminomethyl)phenyl]oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
N-[3-(aminomethyl)phenyl]oxolane-2-carboxamide has been investigated for its potential therapeutic properties. The compound's structural features suggest it may interact with biological targets relevant to various diseases.
Potential Therapeutic Uses:
- Cancer Treatment: Research indicates that compounds with similar structures exhibit antiproliferative activity against several cancer cell lines. For instance, studies have shown that modifications to the amide bond can enhance activity against leukemia and solid tumors .
- Neurological Disorders: Compounds in this class are being explored for their effects on neurotransmitter reuptake mechanisms, potentially offering new treatments for depression and anxiety disorders .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions.
Reactions and Synthetic Pathways:
- Reagent in Organic Reactions: The compound can be utilized as a reagent in various organic synthesis reactions, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds .
- Building Block for Drug Development: It is often employed in the synthesis of pharmaceutical intermediates, providing a scaffold for developing new drug candidates .
Biological Research
The biological applications of this compound are primarily related to its interactions with proteins and enzymes.
Mechanism of Action:
- Protein Interaction Studies: The compound's ability to bind to specific proteins suggests potential roles in modulating biochemical pathways. For example, studies have indicated that similar compounds can inhibit kinase activities, which are crucial in cancer progression .
- In Vitro Studies: Various studies have assessed the compound's effects on cell viability and proliferation in different cell lines, highlighting its potential as a lead compound for further development .
Case Studies and Research Findings
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of N-[3-(aminomethyl)phenyl]oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The oxolane ring provides structural stability and influences the compound’s overall conformation, affecting its binding affinity and specificity .
Comparison with Similar Compounds
N-[3-(Methylamino)propyl]oxolane-2-carboxamide (CAS 617-229-2)
- Structure: Replaces the aminomethylphenyl group with a methylaminopropyl chain.
- The methylamino group introduces a secondary amine, increasing basicity compared to the primary amine in the target compound.
- Applications : Likely used in peptide mimetics or as a linker in prodrugs due to its flexible alkyl chain .
Tetrahydrofuranylfentanyl (THF-F)
- Structure: Contains a piperidinyl-phenylethyl group instead of the aminomethylphenyl moiety.
- Higher molecular weight (C₂₃H₂₈N₂O₂ vs. C₁₂H₁₆N₂O₂) and lipophilicity enhance blood-brain barrier penetration.
- Applications: Illicit use as a synthetic opioid, contrasting with the target compound’s non-psychoactive role .
Carboxamide Derivatives with Halogen Substituents
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Structure : Features a brominated phenyl group and a pyridone ring instead of tetrahydrofuran.
- Key Differences: Bromine increases molecular weight (367.2 g/mol vs. The planar conformation due to π-conjugation across the amide bridge contrasts with the non-planar tetrahydrofuran ring in the target compound .
- Applications : Likely explored in kinase inhibitors or as a crystallography standard due to its rigid structure .
Complex Carboxamides with Heterocyclic Systems
SL-77.499 (CAS 81403-80-7)
- Structure: Incorporates a 4-amino-6,7-dimethoxyquinazolinyl group and a methylaminopropyl chain.
- Key Differences :
- Applications: Potential use in anticancer or antihypertensive therapies due to quinazoline’s pharmacological relevance .
Comparative Data Table
Key Research Findings
- Structural Flexibility vs. Bioactivity : Compounds with aromatic systems (e.g., THF-F, SL-77.499) exhibit higher receptor affinity but greater regulatory scrutiny due to psychoactive or cytotoxic effects .
- Impact of Halogenation : Bromine in N-(3-bromo-2-methylphenyl) derivatives enhances stability and crystallinity, advantageous for X-ray studies .
- Commercial Viability : Simpler carboxamides like the target compound are cost-effective building blocks, whereas complex analogues (e.g., SL-77.499) require specialized synthesis .
Biological Activity
N-[3-(aminomethyl)phenyl]oxolane-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the aminomethyl group allows for the formation of hydrogen bonds and electrostatic interactions, which modulate the activity of these targets. The oxolane ring contributes structural stability, influencing the compound's conformation and binding affinity.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Research indicates that modifications to the phenyl ring can significantly impact the compound's potency and selectivity against various biological targets. For instance, studies have shown that substituents on the phenyl ring can enhance binding affinity to specific receptors or enzymes, leading to improved pharmacological profiles .
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Anti-cancer Potential : In vitro assays have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, indicating potential as an anticancer agent. For example, it showed significant inhibition of ovarian cancer cells with IC50 values in the low micromolar range .
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may exert neuroprotective effects through modulation of signaling pathways involved in neuronal survival and apoptosis .
Case Studies
- Anticancer Activity : A study evaluated the effects of this compound on human neuroblastoma SH-SY5Y cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value suggesting effective antiproliferative activity. The mechanism was linked to apoptosis induction, as evidenced by increased caspase-3 activity .
- Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. It was found to selectively inhibit certain serine hydrolases, demonstrating potential for development as a therapeutic agent targeting metabolic disorders .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
| Biological Activity | Assay Type | IC50 Value (µM) | Target/Cell Line |
|---|---|---|---|
| Anticancer (Ovarian) | Cell Viability Assay | 31.5 - 43.9 | OVCAR-3, COV318 |
| Neuroprotection | Apoptosis Assay | 10 - 20 | SH-SY5Y Cells |
| Enzyme Inhibition | Enzyme Activity Assay | 0.84 | Specific Serine Hydrolases |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-[3-(aminomethyl)phenyl]oxolane-2-carboxamide, and how can side reactions be minimized?
- Methodology : Use a base-mediated coupling reaction, such as potassium carbonate in dry DMF, to activate the carboxamide group. Protect the aminomethyl moiety with a tert-butoxycarbonyl (Boc) group to prevent unintended nucleophilic side reactions. Purify intermediates via flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and finalize crystallization from acetone or ethanol for high-purity crystals .
- Key Considerations : Monitor reaction progress via TLC or HPLC to detect intermediates. Boc deprotection can be achieved with trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization and extraction.
Q. How can the structural integrity and purity of this compound be validated?
- Analytical Workflow :
- NMR : Use H and C NMR to confirm the oxolane (tetrahydrofuran) ring, carboxamide linkage, and aminomethylphenyl substitution.
- LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks ([M+H]) and rule out impurities.
- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles, if single crystals are obtained .
Q. What preliminary pharmacological assays are suitable for evaluating this compound’s bioactivity?
- Screening :
- Enzyme inhibition assays : Test against serine proteases (e.g., Factor Xa, thrombin) due to structural similarity to DPC423, a known Factor Xa inhibitor .
- Cellular assays : Assess cytotoxicity in HEK-293 or HepG2 cells using MTT assays.
- Dose-response studies : Use concentrations ranging from 1 nM to 100 µM to establish IC values .
Advanced Research Questions
Q. How do metabolic pathways of this compound compare to structurally related compounds like DPC423?
- Metabolic Profiling :
- In vitro models : Incubate with human liver microsomes (HLMs) and cytochrome P450 isoforms (e.g., CYP3A4) to identify phase I metabolites.
- Techniques : LC-MS/MS and H NMR to detect hydroxylation, oxidation, or glucuronidation products. DPC423, for example, undergoes glutathione conjugation via gamma-glutamyltranspeptidase (GGT)-mediated pathways .
- Data Interpretation : Compare metabolite profiles to predict drug-drug interactions or toxicity risks.
Q. What strategies can resolve contradictions in pharmacological data across different assay systems?
- Case Example : Discrepancies in IC values between recombinant enzyme assays and cell-based models may arise from off-target effects or differential membrane permeability.
- Resolution :
- Use orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. functional activity assays).
- Validate findings in primary cells or animal models to confirm relevance .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?
- Modification Strategies :
- Oxolane ring substitution : Introduce electron-withdrawing groups (e.g., fluorine) to enhance metabolic stability.
- Aminomethylphenyl modifications : Replace the benzylamine group with heteroaromatic rings (e.g., pyridine) to reduce hERG channel liability .
Q. What advanced analytical techniques address challenges in quantifying low-abundance metabolites?
- Solutions :
- High-sensitivity LC-MS : Employ nano-flow systems with ion mobility separation to enhance resolution.
- Stable isotope labeling : Use C or N-labeled analogs as internal standards for precise quantification .
Methodological Challenges and Solutions
Q. Why might recrystallization fail for this compound, and how can it be mitigated?
- Causes : Polymorphism or solvent impurities.
- Mitigation : Screen alternative solvents (e.g., acetonitrile/water mixtures) or use seeding with pre-characterized crystals. Thermogravimetric analysis (TGA) can identify solvent retention issues .
Q. How do solvent polarity and pH affect the compound’s stability during storage?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
